![molecular formula C11H15N3O2 B1311005 2-Nitro-5-piperidinoaniline CAS No. 54997-99-8](/img/structure/B1311005.png)
2-Nitro-5-piperidinoaniline
Overview
Description
The compound 2-Nitro-5-piperidinoaniline is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the chemistry of similar nitro and piperidine-containing molecules. For instance, the synthesis of polysubstituted 2-piperidinones is described, which involves reactions that could be relevant to the synthesis of 2-Nitro-5-piperidinoaniline . Additionally, the structural investigation of a piperidinone derivative and its nitroso counterpart provides information on how nitro and related groups can influence the conformation of the piperidine ring .
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-component reactions, such as the Michael addition/nitro-Mannich/lactamization cascade, which could potentially be adapted for the synthesis of 2-Nitro-5-piperidinoaniline . Moreover, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes offer routes to substituted piperidines . The nitro-Mannich reaction is another method that could be relevant for synthesizing functionalized piperidines with nitro groups .
Molecular Structure Analysis
The influence of substituents on the conformation of the piperidine ring is significant. For example, the introduction of a nitroso group can change the conformation from a chair to a boat, as seen in the N-nitroso derivative of a piperidinone compound . This suggests that the presence of a nitro group in 2-Nitro-5-piperidinoaniline could similarly affect its molecular conformation.
Chemical Reactions Analysis
The interaction of piperidine with nitrosating agents like dinitrogen tetraoxide and dinitrogen trioxide leads to the formation of N-nitrosopiperidine and N-nitropiperidine . This indicates that piperidine rings can undergo nitrosation and nitration reactions, which are likely relevant to the chemical behavior of 2-Nitro-5-piperidinoaniline.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Nitro-5-piperidinoaniline are not directly discussed, the properties of structurally related compounds can provide some insights. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis, which includes a piperidinyl moiety, has been characterized, suggesting that similar analytical techniques could be used to study 2-Nitro-5-piperidinoaniline . The chemistry of nitroso compounds and their reactions in aqueous solutions also provide a basis for understanding the reactivity and potential interactions of nitro compounds like 2-Nitro-5-piperidinoaniline .
Scientific Research Applications
Nitroxyl Radicals and Antioxidants
- Nitroxyl radicals, including those derived from piperidine, have been investigated for their antioxidant properties, ability to act as contrast agents, spin probes, radiation protective agents, and mediators in polymerization. These radicals' reactivities depend on their structural configuration, with specific substitutions providing stability against reduction by ascorbic acid, suggesting new applications as antioxidants and in medical imaging (Kinoshita et al., 2009).
Anticancer and Antitubercular Activities
- 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to the structural framework of 2-Nitro-5-piperidinoaniline, have been screened for their potential against tuberculosis and identified as candidates for treating visceral leishmaniasis, demonstrating the flexibility of nitro-substituted compounds in drug repositioning for neglected tropical diseases (Thompson et al., 2016).
Molecular Probes and Imaging Agents
- Studies on nitroxides, including piperidine derivatives, have highlighted their utility as molecular probes and labels in biophysical and biomedical research. Their resistance to reduction is crucial for applications that require stable markers, with modifications to the nitroxide group enhancing their suitability for specific research contexts (Zhurko et al., 2020).
Synthesis of Complex Molecules
- The development of methodologies for the synthesis of nitropyridines, which share a common structural motif with 2-Nitro-5-piperidinoaniline, highlights the ongoing interest in creating complex molecules that incorporate nitro and piperidine functionalities for use in pharmaceuticals, agrochemicals, and materials science. These methodologies facilitate the production of compounds with a broad spectrum of biological activities, underscoring the importance of synthetic versatility (Ivanova et al., 2021).
Corrosion Inhibition
- Piperidine derivatives have been evaluated for their effectiveness as corrosion inhibitors on iron surfaces, leveraging quantum chemical calculations and molecular dynamics simulations to understand their adsorption and inhibition mechanisms. This application indicates the potential of nitro and piperidino groups in protecting metals against corrosion, which is relevant in industrial contexts (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
2-nitro-5-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNKEFOSUQUFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427673 | |
Record name | 2-nitro-5-piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-piperidinoaniline | |
CAS RN |
54997-99-8 | |
Record name | 2-nitro-5-piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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